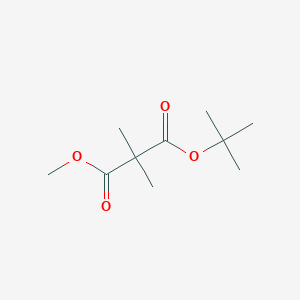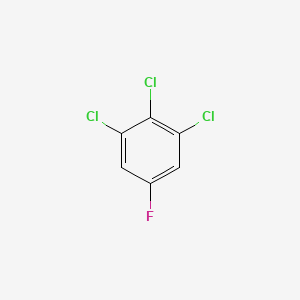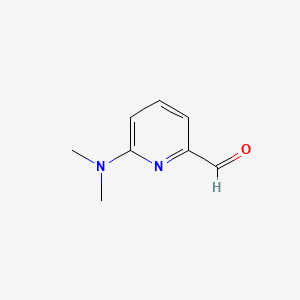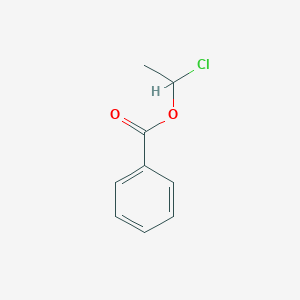
1-Chloroethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethyl benzoate is a chemical compound with the molecular formula C9H9ClO2 . It is also known by other names such as 2-Chloroethyl benzoate, Benzoic acid 2-chloroethyl ester, and Ethanol, 2-chloro-, 1-benzoate .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Chloroethyl benzoate often involves electrophilic aromatic substitution reactions . The process typically includes two steps: the electrophile forms a sigma-bond to the benzene ring, generating an intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Chloroethyl benzoate consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Chemical Reactions Analysis
Benzene derivatives like 1-Chloroethyl benzoate can undergo various chemical reactions, including electrophilic aromatic substitution . The exact reactions that 1-Chloroethyl benzoate can undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloroethyl benzoate include its molecular formula (C9H9ClO2), average mass (184.620 Da), and monoisotopic mass (184.029114 Da) . Detailed properties like melting point, boiling point, and solubility would require specific experimental measurements.Safety And Hazards
While specific safety and hazard data for 1-Chloroethyl benzoate was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding inhalation, contact with skin or eyes, and ingestion. It’s also recommended to use personal protective equipment and work in a well-ventilated area .
Propriétés
Numéro CAS |
5819-19-2 |
|---|---|
Nom du produit |
1-Chloroethyl benzoate |
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
1-chloroethyl benzoate |
InChI |
InChI=1S/C9H9ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
ATXWGWHZGZFBHI-UHFFFAOYSA-N |
SMILES |
CC(OC(=O)C1=CC=CC=C1)Cl |
SMILES canonique |
CC(OC(=O)C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


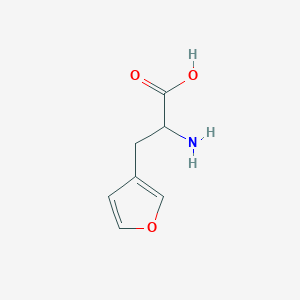
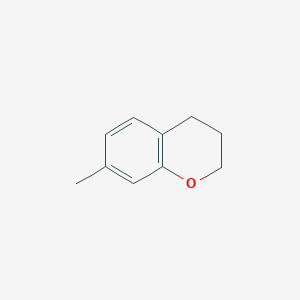
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
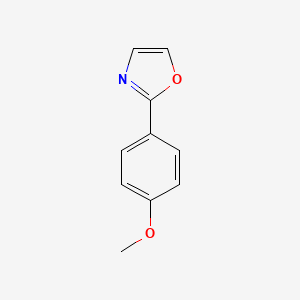
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
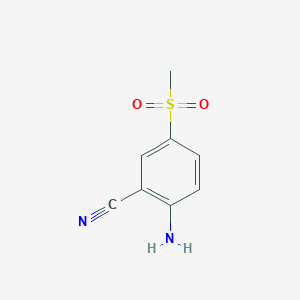
![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
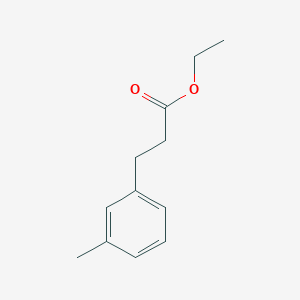
![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)
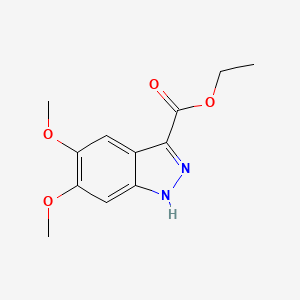
![(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene](/img/structure/B1602140.png)
